molecular formula C16H21NO4 B8006984 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

Cat. No.: B8006984
M. Wt: 291.34 g/mol
InChI Key: JVSCHSZGYGCJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a tetrahydroquinoline ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid typically involves the protection of the amine group on the tetrahydroquinoline ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into the molecule. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline analogs.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid involves the protection of the amine group by the Boc group. This protection prevents the amine from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is unique due to its tetrahydroquinoline core, which provides distinct reactivity and structural properties compared to other Boc-protected compounds. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-4-5-12-9-11(10-14(18)19)6-7-13(12)17/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSCHSZGYGCJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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